REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[Br:11]Br>[Fe].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[Br:11] |f:3.4.5|
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Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heating to 140° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with dichioromethane (×4)
|
Type
|
WASH
|
Details
|
washed with aqueous sodium metabisulfite and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |